molecular formula C13H14N2O3 B1392567 (3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid CAS No. 1242994-41-7

(3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Cat. No.: B1392567
CAS No.: 1242994-41-7
M. Wt: 246.26 g/mol
InChI Key: WQYOCDXAHYBJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is a quinoxaline derivative intended for research use only. It is not for human or veterinary diagnostic or therapeutic applications. Quinoxaline derivatives are a significant class of heterocyclic compounds known to exhibit a wide range of pharmacological activities in scientific research, including antibacterial , antifungal , anti-inflammatory , and anticancer properties . Some quinoxaline-based compounds have been identified as inhibitors of reverse transcriptase for investigation as potential anti-HIV agents , while others have been studied for their cytotoxic effects and ability to inhibit the proliferation of various cancer cell lines . The specific research applications and mechanism of action for this compound are not fully established and are an active area of scientific investigation. Researchers are advised to consult the latest scientific literature for detailed information on the biological activity and handling of this compound.

Properties

IUPAC Name

2-(3,6,7-trimethyl-2-oxoquinoxalin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-7-4-10-11(5-8(7)2)15(6-12(16)17)13(18)9(3)14-10/h4-5H,6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYOCDXAHYBJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Condensation

  • Starting material: 3,6,7-trimethyl-o-phenylenediamine, which contains methyl groups at positions 3, 6, and 7 on the aromatic ring.
  • Condensation reagent: Ethyl 2-oxoacetate (ethyl glyoxylate) or similar α-ketoesters.
  • Solvent: Ethanol or other suitable polar solvents.
  • Conditions: Reflux for approximately 1 hour leading to cyclization and formation of the quinoxalin-2(1H)-one structure.

This step yields 3,6,7-trimethylquinoxalin-2(1H)-one intermediates with high purity after filtration and washing.

Alkylation to Introduce the Acetic Acid Side Chain

Alkylation with Ethyl Bromoacetate

  • Reagents: Quinoxalin-2(1H)-one intermediate, potassium carbonate as base, ethyl bromoacetate as alkylating agent.
  • Solvent: Dimethylformamide (DMF).
  • Conditions: Stirring at room temperature overnight.
  • Workup: The reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with saturated ammonium chloride and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
  • Purification: Flash column chromatography (silica gel, petroleum ether/ethyl acetate mixtures) yields ethyl 2-(3,6,7-trimethyl-2-oxoquinoxalin-1(2H)-yl)acetate as a pale yellow solid with yields around 70-80%.

Hydrolysis to this compound

  • Reagents: Ethyl ester intermediate, lithium hydroxide (LiOH).
  • Solvent: Tetrahydrofuran (THF) and water mixture.
  • Conditions: Stirring at room temperature for 3-4 hours.
  • Workup: Solvent removal under reduced pressure, dissolution in water, acidification with 1 M hydrochloric acid to precipitate the acid.
  • Purification: Washing with water and recrystallization from 70% methanol affords pure this compound in yields up to 86-96%.

Representative Experimental Data for the Preparation

Step Reagents/Conditions Yield (%) Product Description
Condensation 3,6,7-trimethyl-o-phenylenediamine + ethyl 2-oxoacetate, reflux in ethanol, 1 h Not specified 3,6,7-trimethylquinoxalin-2(1H)-one intermediate
Alkylation Quinoxalinone + K2CO3 + ethyl bromoacetate, DMF, rt, overnight 70-80 Ethyl 2-(3,6,7-trimethyl-2-oxoquinoxalin-1(2H)-yl)acetate (pale yellow solid)
Hydrolysis Ethyl ester + LiOH, THF/H2O, rt, 3-4 h 86-96 This compound (pale yellow solid)

Detailed Notes on Reaction Parameters and Purification

  • Base selection: Potassium carbonate is preferred for alkylation due to its mild basicity and compatibility with DMF.
  • Solvent choice: DMF is optimal for alkylation due to its polar aprotic nature facilitating nucleophilic substitution.
  • Temperature: Room temperature stirring overnight ensures complete alkylation without side reactions.
  • Hydrolysis conditions: LiOH in THF/water mixture provides efficient ester saponification under mild conditions.
  • Acidification: Controlled addition of 1 M HCl is critical to precipitate the acid product cleanly.
  • Purification: Flash chromatography followed by recrystallization ensures high purity; silica gel with petroleum ether/ethyl acetate gradients is effective.

Summary of Preparation Method

The preparation of this compound is efficiently achieved via a three-step process:

  • Formation of the quinoxalinone core by condensation of 3,6,7-trimethyl-o-phenylenediamine with ethyl 2-oxoacetate.
  • Alkylation of the quinoxalinone nitrogen with ethyl bromoacetate in the presence of potassium carbonate in DMF.
  • Hydrolysis of the ethyl ester to the corresponding acetic acid using lithium hydroxide in aqueous THF, followed by acidification and recrystallization.

This method yields the target compound as a pale yellow solid with high purity and good overall yield, suitable for further chemical applications or biological evaluation.

Chemical Reactions Analysis

Types of Reactions

(3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or at the acetic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, peracids.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Structure and Composition

The molecular formula of (3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is C13H14N2O3, with a molecular weight of approximately 246.27 g/mol. Its structure features a quinoxaline core with methyl substitutions and an acetic acid group, contributing to its unique chemical and biological properties.

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, a study by Singh et al. demonstrated that derivatives of quinoxaline showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
  • Anticancer Properties : A case study on the cytotoxic effects of quinoxaline derivatives highlighted that one derivative exhibited an IC50 value of approximately 10 µM against MCF-7 breast cancer cells. This suggests potential therapeutic applications in oncology.

The compound has been studied for various biological activities:

  • Enzyme Inhibition : It may bind to and inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : The compound interacts with cellular receptors to modulate their activity.
  • Signal Transduction Pathways : It affects intracellular signaling pathways that regulate various cellular processes.

Industrial Applications

  • Agrochemicals : The compound can be utilized in the development of new agrochemicals due to its biological activity.
  • Materials Science : Its unique chemical properties may allow for applications in creating advanced materials and dyes.

Case Study 1: Antimicrobial Activity

In a study published by Singh et al., various quinoxaline derivatives were tested against common bacterial strains. The results indicated that this compound showed significant inhibition zones compared to standard antibiotics, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A research article focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells reported an IC50 value of around 10 µM. This finding suggests that this compound could serve as a lead compound for further drug development targeting cancer therapies.

Mechanism of Action

The mechanism of action of (3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between (3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and related compounds.

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Structural Features Key Properties Applications
This compound 1242994-41-7 Likely C₁₃H₁₄N₂O₃* ~246 (estimated) Quinoxaline core with 3 methyl groups and an oxo group; acetic acid side chain High lipophilicity (predicted LogP >2 due to methyl groups); potential pharmaceutical applications Research chemical, synthetic intermediate
2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid 80310-02-7 C₁₀H₁₀N₂O₃ 206.20 Tetrahydroquinoxaline core; oxo group at position 3 Lower lipophilicity (LogP not reported); solid at room temperature Building block for drug discovery
2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid 5900-45-8 C₈H₇N₃O₄ 209.16 Dihydropyrimidine core with cyano and methyl groups; two oxo groups Acute toxicity (GHS Category 4); skin and eye irritant Laboratory chemical synthesis
(2-Oxopyrimidin-1(2H)-yl)acetic acid 95209-83-9 C₆H₆N₂O₃ 154.12 Pyrimidine core with one oxo group; simpler structure Higher solubility (lower molecular weight); solid form Lab reagent, organic synthesis
(6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid 19739-40-3 C₉H₆ClNO₄ 227.60 Benzoxazole core with chloro and oxo groups LogP 1.55; boiling point 426.7±55.0°C Unspecified research applications
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid (Alrestatin) 51411-04-2 C₁₄H₉NO₄ 255.23 Benzo[de]isoquinoline core with two oxo groups Known inhibitor of aldose reductase; potential therapeutic use Diabetes research

*Estimated molecular formula based on structural analysis.

Structural and Functional Insights

Core Heterocycle Variations: The quinoxaline core in the target compound provides aromaticity and planar rigidity, which may enhance binding to biological targets compared to saturated analogs like tetrahydroquinoxaline ().

Substituent Effects: Methyl groups in the target compound increase hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility. Chloro () and cyano () substituents introduce electronegativity, affecting reactivity and intermolecular interactions.

Physicochemical Properties :

  • The target compound’s estimated LogP (~2.5) exceeds that of the benzoxazole derivative (LogP 1.55), suggesting greater lipophilicity.
  • Molecular weight differences (e.g., 154.12 for the pyrimidine analog vs. ~246 for the target) influence bioavailability and synthetic handling.

Safety Profiles: The dihydropyrimidine derivative () has notable acute toxicity (GHS Category 4), whereas the tetrahydroquinoxaline analog () lacks reported hazards.

Biological Activity

(3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is a compound that belongs to the quinoxaline family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2

This compound features a quinoxaline core with methyl substitutions and an acetic acid group, contributing to its potential biological interactions.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains. Although specific data for this compound is limited, the following table summarizes antimicrobial activities of similar quinoxaline derivatives:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) µg/ml
1E. coli20
2S. aureus15
3P. aeruginosa25

These results suggest that compounds in the quinoxaline family can effectively inhibit bacterial growth.

Anticancer Activity

Quinoxaline derivatives have been explored for their anticancer potential. A study highlighted the synthesis of various substituted quinoxalines and their evaluation against cancer cell lines. The following table presents findings related to the antiproliferative effects of some derivatives:

CompoundCell LineIC50 (µM)
AMCF-7 (Breast)10
BHepG2 (Liver)15
CA549 (Lung)12

While specific data on this compound is not available, these results indicate a promising trend among related compounds.

Neuroprotective Effects

Quinoxaline derivatives are also being investigated for neuroprotective properties. Research has indicated that certain analogs can inhibit neuronal apoptosis and enhance cognitive functions in animal models. For example:

  • Study Findings : A derivative demonstrated a reduction in oxidative stress markers in neuronal cells.

Case Studies

  • Case Study on Antimicrobial Activity : In a study published by Singh et al., various quinoxaline derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to standard antibiotics.
  • Case Study on Anticancer Activity : A research article focused on the cytotoxic effects of quinoxaline derivatives on MCF-7 breast cancer cells. The study reported an IC50 value of around 10 µM for one of the derivatives, indicating potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, and how can reaction efficiency be optimized?

  • Answer : Synthesis typically involves condensation of substituted quinoxaline precursors with acetic acid derivatives. For example:

  • Step 1 : Prepare the quinoxaline core via cyclization of o-phenylenediamine derivatives with α-keto acids or esters.
  • Step 2 : Introduce the acetic acid moiety through nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction).
  • Optimization : Reaction efficiency can be improved by:
  • Temperature control (e.g., reflux in polar aprotic solvents like DMF).
  • Catalysts (e.g., palladium for cross-coupling reactions).
  • Purification via column chromatography or recrystallization.
  • Reference : Similar protocols for quinoxaline derivatives are described in impurity synthesis studies .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Answer : Use a combination of:

  • X-ray crystallography : Resolves bond angles and packing interactions (e.g., N–H···O hydrogen bonds in quinoxaline derivatives) .
  • NMR spectroscopy : Confirm methyl group positions (¹H NMR: δ 2.1–2.5 ppm for CH₃; ¹³C NMR: δ 20–25 ppm for C–CH₃).
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₄N₂O₃).
    • Data Interpretation : Compare with crystallographic data from ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Answer : Based on structurally related compounds:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (required for skin/eye irritants) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

  • Answer :

  • Cross-Validation : Combine NMR, IR, and X-ray data to confirm functional groups and stereochemistry.
  • Dynamic Effects : Consider tautomerism or conformational flexibility (e.g., keto-enol equilibria in oxoquinoxaline systems).
  • Crystal Packing : Hydrogen bonding (N–H···O) may alter spectral properties in solid vs. solution states .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

  • Answer :

  • Accelerated Stability Studies :
  • pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC.
  • Thermal Stability : Heat samples to 40–60°C and analyze decomposition products.
  • Kinetic Modeling : Calculate activation energy (Eₐ) using Arrhenius plots.
  • Reference : Acetic acid derivatives exhibit pH-dependent stability due to protonation of the carboxyl group .

Q. How does the methyl substitution pattern influence electronic properties and reactivity?

  • Answer :

  • Electronic Effects : Methyl groups at positions 3,6,7 enhance electron density on the quinoxaline ring, altering:
  • Redox Potential : Measured via cyclic voltammetry.
  • Nucleophilic Reactivity : Methyl groups sterically hinder electrophilic substitution.
  • Computational Modeling : Density Functional Theory (DFT) predicts HOMO/LUMO distributions and charge density maps.
  • Reference : Similar methyl-substituted quinoxalines show reduced solubility in polar solvents .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(3,6,7-Trimethyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

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